![molecular formula C12H18O2S B12535733 1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]- CAS No. 666751-88-8](/img/structure/B12535733.png)
1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]- is an organic compound that belongs to the class of catechols. Catechols are characterized by the presence of two hydroxyl groups attached to a benzene ring. This particular compound has a unique structure due to the presence of a 3-methylbutylthio group attached to the benzene ring, making it distinct from other catechols.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]- typically involves the introduction of the 3-methylbutylthio group to the benzene ring. This can be achieved through various organic synthesis techniques, such as nucleophilic substitution reactions. The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for the continuous introduction of reactants and removal of products, leading to higher yields and reduced reaction times. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The 3-methylbutylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted catechols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways. The 3-methylbutylthio group may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylcatechol: Similar structure but with a methyl group instead of a 3-methylbutylthio group.
3,4-Dihydroxytoluene: Another catechol derivative with different substituents.
Homocatechol: A catechol with a different alkyl group attached to the benzene ring.
Uniqueness
1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]- is unique due to the presence of the 3-methylbutylthio group, which imparts distinct chemical and biological properties compared to other catechols. This unique structure allows for specific interactions with molecular targets, leading to its diverse applications in various fields.
Eigenschaften
CAS-Nummer |
666751-88-8 |
|---|---|
Molekularformel |
C12H18O2S |
Molekulargewicht |
226.34 g/mol |
IUPAC-Name |
4-(3-methylbutylsulfanylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H18O2S/c1-9(2)5-6-15-8-10-3-4-11(13)12(14)7-10/h3-4,7,9,13-14H,5-6,8H2,1-2H3 |
InChI-Schlüssel |
AYJCWWLHQPNODE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCSCC1=CC(=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


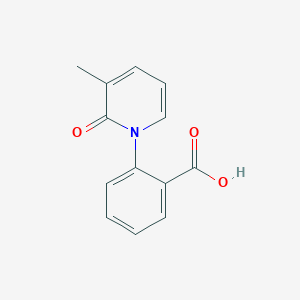
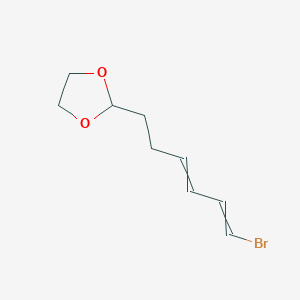
![Carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B12535658.png)
![1-[(2,3,4,5-Tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535661.png)

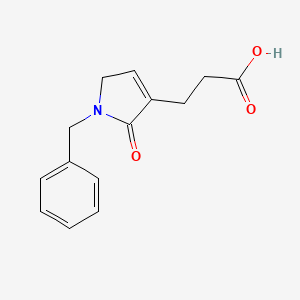
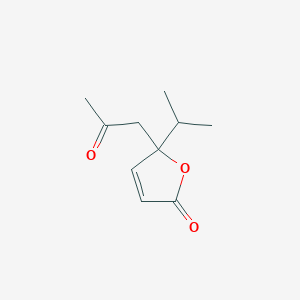

![{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone](/img/structure/B12535684.png)

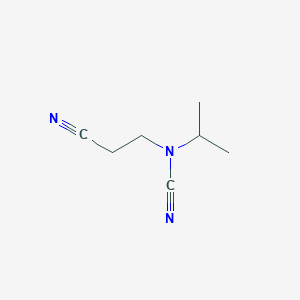

![2-[2-(Azulen-1-yl)ethenyl]thiophene](/img/structure/B12535709.png)

